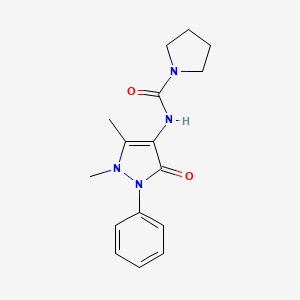

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide

描述

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and pyrrolidine carboxamide groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

属性

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-12-14(17-16(22)19-10-6-7-11-19)15(21)20(18(12)2)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENWVRRARAOSDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in a suitable solvent, such as acetone, under controlled conditions to ensure the formation of the desired product . The compound is then purified and characterized using techniques such as single crystal X-ray diffraction (XRD) analysis to confirm its structure and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

化学反应分析

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazole rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

科学研究应用

Anticancer Activity

The anticancer properties of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide have been investigated through various studies. The compound has shown significant cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound for cancer therapy.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells and MCF-7 breast cancer cells. The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These findings suggest that the compound effectively inhibits cell proliferation, potentially through the modulation of signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The structure of this compound indicates possible anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which are critical in the inflammatory response.

Antimicrobial Properties

This compound has also been studied for its antimicrobial activities against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a recent study, derivatives of pyrazole compounds were tested against Staphylococcus aureus and Escherichia coli using the disc diffusion method. The results demonstrated significant antimicrobial activity, with some derivatives exhibiting stronger effects than standard antibiotics .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

These findings highlight the potential application of this compound in treating bacterial infections and developing new antimicrobial agents.

作用机制

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, it has been shown to interact with certain amino acids in enzymes, leading to inhibition or activation of enzymatic functions . The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

相似化合物的比较

Similar Compounds

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: A similar compound with a thiourea group instead of the pyrrolidine carboxamide group.

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)naphthalene-1-carboxamide: Another derivative with a naphthalene ring.

Uniqueness

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of the pyrrolidine carboxamide group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic applications.

生物活性

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The specific structure includes:

- Pyrazole moiety : Contributes to various pharmacological effects.

- Pyrrolidine carboxamide : Enhances solubility and bioavailability.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of pyrazoles can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Anti-inflammatory Effects : The compound has been associated with the inhibition of pro-inflammatory cytokines such as TNFα and IL-6. In vitro studies report IC50 values indicating potent anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .

- Antimicrobial Properties : Similar pyrazole derivatives have shown promising results against bacterial and fungal strains, suggesting potential applications in antimicrobial therapy .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways and cancer progression. For example, it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

- Receptor Modulation : It may interact with specific receptors or proteins that play roles in cell signaling pathways related to inflammation and cancer .

- Oxidative Stress Reduction : Some studies suggest that pyrazole derivatives can reduce oxidative stress markers, further contributing to their protective effects against cellular damage .

Case Studies

Several studies highlight the biological activity of compounds related to this compound:

Study 1: Anticancer Activity

A study evaluated the anticancer potential of a series of pyrazole derivatives against human cancer cell lines. The results indicated that certain compounds significantly reduced cell viability, with mechanisms involving apoptosis induction and cell cycle arrest .

Study 2: Anti-inflammatory Effects

In a model of acute inflammation, the compound was tested for its ability to reduce edema and cytokine levels. Results showed a marked decrease in inflammation markers compared to control groups, suggesting its therapeutic potential in inflammatory conditions .

Study 3: Antimicrobial Efficacy

Research into the antimicrobial properties revealed that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Data Summary Table

常见问题

What synthetic methodologies are recommended for preparing N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-carboxamide?

Basic Research Question

The compound is synthesized via amide coupling reactions. A standard approach involves activating the carboxylic acid derivative (e.g., pyrrolidine-1-carboxylic acid) with carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane or similar solvents. The activated intermediate is then reacted with 4-aminoantipyrine derivatives under controlled conditions . Purification typically involves column chromatography or recrystallization. For analogs, substituent-specific modifications (e.g., nitro or methylsulfanyl groups) require tailored protection/deprotection strategies .

How is structural characterization of this compound performed in academic research?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, orthorhombic crystal systems (space group P222) with unit cell parameters (a = 8.42 Å, b = 9.30 Å, c = 14.50 Å) are commonly reported for pyrazole derivatives . Spectroscopic methods complement crystallography:

- NMR : H/C NMR confirms substituent integration and electronic environments.

- IR : Amide C=O stretches (~1650–1700 cm) and pyrazole ring vibrations (~1500 cm) are diagnostic .

What computational approaches predict the bioactivity and electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations optimize molecular geometry and frontier orbital analysis (HOMO-LUMO gaps) to predict reactivity. Molecular docking against targets like cyclooxygenase-2 (COX-2) or fungal enzymes evaluates binding affinities. For example, nitro-substituted analogs show enhanced electrostatic interactions in docking studies due to electron-withdrawing effects . Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that influence supramolecular packing and solubility .

How can crystallographic data resolve contradictions in reaction mechanisms or bioactivity?

Advanced Research Question

Crystal structures reveal conformational flexibility (e.g., anti-periplanar amide torsion angles) that impacts reactivity. For instance, a 177.54° torsion angle in nitro-substituted derivatives stabilizes intermolecular N–H⋯O bonds, explaining divergent biological activities compared to planar analogs . Discrepancies in enzyme inhibition assays may arise from crystallographically observed steric hindrance caused by phenyl ring twists (e.g., 59.3° dihedral angle between aromatic groups) .

How do substituent variations on the pyrazole ring influence structure-activity relationships (SAR)?

Advanced Research Question

Systematic SAR studies compare analogs with substituents like chloro, nitro, or methylsulfanyl groups. For example:

- Nitro groups : Enhance hydrogen-bonding interactions (e.g., R_2$$^2(10) motifs) but reduce solubility due to increased polarity .

- Methylsulfanyl groups : Improve lipophilicity, favoring membrane penetration in antifungal assays .

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic parameters (Hammett σ) with bioactivity data .

What strategies address contradictions in synthetic yields or purity across laboratories?

Advanced Research Question

Contradictions often stem from solvent polarity or crystallization conditions. For example, dichloromethane vs. ethanol solvents yield different polymorphs, affecting purity. High-resolution mass spectrometry (HR-MS) and differential scanning calorimetry (DSC) identify polymorphic impurities . Reaction monitoring via in situ FT-IR or HPLC-MS ensures intermediate stability .

How can computational reaction design accelerate the development of novel analogs?

Advanced Research Question

Integrated Computational-Experimental Design (ICReDD approach) combines quantum chemical reaction path searches (e.g., artificial force-induced reaction methods) with machine learning to prioritize synthetic routes. For pyrazole-carboxamides, transition-state calculations predict regioselectivity in amide coupling, reducing trial-and-error experimentation . Feedback loops refine computational models using experimental data (e.g., crystal packing energies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。